6-bromo-N-(4-propan-2-yloxyphenyl)quinazolin-4-amine
Overview
Description
6-bromo-N-(4-propan-2-yloxyphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-propan-2-yloxyphenyl)quinazolin-4-amine typically involves the following steps:
Bromination: The starting material, quinazoline, undergoes bromination to introduce a bromine atom at the 6-position.
Amination: The brominated quinazoline is then reacted with 4-propan-2-yloxyaniline under suitable conditions to form the desired product.
Common reagents used in these reactions include bromine for bromination and aniline derivatives for amination. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(4-propan-2-yloxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
6-bromo-N-(4-propan-2-yloxyphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-propan-2-yloxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Known for its selective inhibition of EGFR and anticancer activity.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Exhibits potent anticancer activity against specific cell lines.
Uniqueness
6-bromo-N-(4-propan-2-yloxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-N-(4-propan-2-yloxyphenyl)quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O/c1-11(2)22-14-6-4-13(5-7-14)21-17-15-9-12(18)3-8-16(15)19-10-20-17/h3-11H,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAYUCBZMICZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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